molecular formula C17H26O2 B12555641 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione CAS No. 168331-77-9

3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B12555641
CAS No.: 168331-77-9
M. Wt: 262.4 g/mol
InChI Key: IPPQLUVEEYAMDM-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is an organic compound known for its unique structure and properties It is a derivative of cyclohexadiene and features two tert-butyl groups and a propyl group attached to the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of precursor compounds such as tert-butyl-substituted cyclohexadienes. One common method includes the use of strong oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

    Catalysis: Studied for its role as a catalyst or catalyst precursor in various chemical reactions.

    Biological Studies: Explored for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione involves its ability to undergo redox reactions and interact with other molecules. The compound’s tert-butyl and propyl groups influence its reactivity and stability, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another tert-butyl-substituted compound with different functional groups.

    2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant with tert-butyl groups.

    3,5-Di-tert-butyl-1,2-benzoquinone: A quinone derivative with tert-butyl groups.

Uniqueness: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both tert-butyl and propyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

168331-77-9

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

3,6-ditert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C17H26O2/c1-8-9-11-10-12(16(2,3)4)14(18)15(19)13(11)17(5,6)7/h10H,8-9H2,1-7H3

InChI Key

IPPQLUVEEYAMDM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)C(=O)C(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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